N-benzyl-2,6-dichlorobenzamide

structural isomerism physicochemical properties drug design

N-Benzyl-2,6-dichlorobenzamide (CAS 394223-88-2) is a synthetic benzamide derivative bearing a 2,6-dichlorobenzoyl core and an N-benzyl substituent. The compound has a molecular formula of C₁₄H₁₁Cl₂NO and a molecular weight of 280.1 g mol⁻¹.

Molecular Formula C14H11Cl2NO
Molecular Weight 280.1 g/mol
CAS No. 394223-88-2
Cat. No. B11181181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,6-dichlorobenzamide
CAS394223-88-2
Molecular FormulaC14H11Cl2NO
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(16)13(11)14(18)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
InChIKeyJENWZSPUNSRLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2,6-dichlorobenzamide (CAS 394223-88-2) – Structural & Physicochemical Baseline for Procurement Scientists


N-Benzyl-2,6-dichlorobenzamide (CAS 394223-88-2) is a synthetic benzamide derivative bearing a 2,6-dichlorobenzoyl core and an N-benzyl substituent. The compound has a molecular formula of C₁₄H₁₁Cl₂NO and a molecular weight of 280.1 g mol⁻¹ . Despite its simple architecture, quantitative public biological data for this specific regioisomer remain scarce, which means that procurement decisions for biochemical or medicinal-chemistry applications must currently be grounded in structural differentiation rather than in comparative potency tables.

2,6-Dichloro substitution enforces a defined amide geometry suitable for conformational studies
N-Benzyl group provides moderate lipophilicity and a synthetic handle for further derivatization
Scarce public bioactivity data shifts procurement toward structural differentiation over potency ranking

Why 2,6-Dichlorobenzamide Analogs Cannot Be Interchanged: The Case for N-Benzyl-2,6-dichlorobenzamide


The 2,6-dichlorobenzamide scaffold tolerates dramatic shifts in lipophilicity, steric shape, and hydrogen-bonding capacity upon even minor N-substituent changes. Replacing the N-benzyl group with an N-phenyl group raises the computed Log P by roughly 2.4 log units and alters the torsional profile of the amide bridge [1]. Such differences predictably affect membrane permeability, target‑off rates, metabolic stability, and solubility class, meaning that in-class analogs cannot serve as surrogates without explicit cross-validation data. The evidence below quantifies these structural divergences for the most closely related candidates that a procurement officer or research scientist is likely to encounter.

Regioisomer mismatch
2,4-Dichloro analog may alter amide geometry and binding pre-organization compared to the 2,6-isomer.
N-Substituent mismatch
N-Phenyl analog introduces higher lipophilicity and fewer rotatable bonds, potentially shifting solubility and ADME profile.
Synthetic complexity mismatch
4-Chlorobenzyl analog may increase procurement cost and lead-time due to more expensive precursors.

Quantitative Differentiation of N-Benzyl-2,6-dichlorobenzamide from Its Closest Structural Analogs


Regioisomeric Identity – 2,6-Dichloro Versus 2,4-Dichloro Substitution Pattern

The target compound bears chlorine atoms at the 2- and 6-positions of the benzoyl ring. Its regioisomer, N-benzyl-2,4-dichlorobenzamide (CAS 5397-16-0), places the chlorines at the 2- and 4-positions. The 2,6-disubstitution creates a symmetric o,o′-environment that restricts rotation of the amide bond more severely than the 2,4‑pattern, thereby pre‑organizing the benzylamide side chain into a distinct conformational ensemble [1]. No biological head‑to‑head comparison of the two isomers has been published; however, the crystallographic data for related 2,6‑dichlorobenzanilides confirm dihedral angles (amide vs. benzoyl ring) of ≤ 35°, whereas 2,4‑analogs frequently exhibit larger dihedral angles [2].

2,6- vs 2,4-Dichloro pattern
Class-level
Dihedral angle: ~31° (2,6) vs ≥60° (2,4)
Supports distinct conformational pre-organization
Head-to-head biological comparison not published
structural isomerism physicochemical properties drug design

N-Substituent Effect – Benzyl Versus Phenyl Group on the Amide Nitrogen

The target compound carries a benzyl (CH₂Ph) substituent, whereas the commercial analog 2,6-dichlorobenzanilide (N‑phenyl‑2,6‑dichlorobenzamide, CAS 3797-94-2) carries a phenyl (Ph) substituent. Computed Log P values indicate a large lipophilicity gap: the N‑benzyl derivative is predicted to be markedly less lipophilic than the N‑phenyl analog [1][2]. The additional methylene spacer in the benzyl group also increases the number of rotatable bonds from 2 to 3, enhancing conformational flexibility and altering the hydrogen‑bonding pattern of the amide NH .

Benzyl vs Phenyl substituent
Reported
ΔLog P ≈ −1.6 to −1.8; rotatable bonds 3 vs 2
Lower lipophilicity may favor aqueous solubility
Log P predicted; limited experimental confirmation
lipophilicity ADME structure–property relationship

Synthetic Accessibility and Industrial Scalability Relative to Electron‑Richer Analogs

N-Benzyl-2,6-dichlorobenzamide is synthesized via straightforward condensation of 2,6-dichlorobenzoic acid (or its acyl chloride) with benzylamine – a one‑step amide bond formation . In contrast, analogs bearing electron‑withdrawing substituents on the benzyl ring (e.g., 2,6‑dichloro‑N‑(4‑chlorobenzyl)benzamide, CAS 174185‑16‑1) require more costly halogenated benzylamine precursors and may necessitate protective‑group strategies due to competing side reactions. The absence of additional halogens on the benzyl moiety of the target compound reduces raw‑material cost and simplifies downstream purification, offering a tactical advantage for campaigns requiring gram‑to‑kilogram scale‑up.

Synthetic route complexity
Data to verify
One-step condensation; lower precursor cost reported
May support gram-scale procurement
Cost estimates based on supplier bulk pricing
synthetic chemistry amide coupling procurement lead-time

Recommended Procurement & Use Scenarios for N-Benzyl-2,6-dichlorobenzamide


Scaffold‑Hopping Hit‑Expansion Libraries in Early Drug Discovery

The compound’s distinct topological and physicochemical profile relative to the N‑phenyl and 2,4‑dichloro analogs makes it a valuable core for parallel synthesis libraries aiming to explore uncharted chemical space around the 2,6‑dichlorobenzamide scaffold. Procurement is recommended for groups performing structure‑activity‑relationship (SAR) studies where a moderate‑Log P (3.0) benzylamide is required as a starting point for pharmacokinetic optimization. [1]

Crystallographic and Biophysical Probe of Amide Bond Geometry

The symmetric 2,6‑dichloro substitution pattern forces a well‑defined amide–benzoyl dihedral angle, as demonstrated in related benzanilide crystal structures. The compound can therefore serve as a reference ligand for X‑ray crystallography or NMR‑based conformational studies aimed at understanding how amide torsion influences target binding. Procurement is indicated for structural biology laboratories seeking rigid, low‑molecular‑weight molecular probes. [2][3]

Intermediate for Derivatization to Novel Enzyme Inhibitors

Benzamide derivatives, including N‑benzyl variants, have been explored as inhibitors of viral neuraminidase and nuclear receptors such as FXR. The target compound’s benzyl group provides a synthetic handle for further functionalization (e.g., halogenation, nitration, or sulfonylation), enabling the generation of focused libraries for screening campaigns. Procurement is justified for medicinal chemistry teams requiring a tractable, low‑Log P building block. [4]

Negative Control for Structure‑Reactivity Studies

Because the 2,6‑dichloro pattern attenuates ring‑activation toward electrophilic substitution relative to the 2,4‑isomer, N‑benzyl‑2,6‑dichlorobenzamide can be used as a less‑reactive negative control in mechanistic studies probing chlorine‑dependent reactivity (e.g., photochemical ring‑expansion reactions). Procurement is recommended for physical organic chemistry groups requiring a bench‑stable, well‑characterized 2,6‑dichlorobenzamide representative. [5]

Application
Selection Property
Validation Focus
Hit-expansion SAR libraries
Moderate LogP benzylamide scaffold
Differentiation from N-phenyl and 2,4-isomer
Crystallographic probe for amide geometry
Defined dihedral angle (2,6-dichloro)
Conformational pre-organization vs. analogs
Intermediate for enzyme inhibitor derivatization
Synthetic handle (benzyl group)
Functionalization and reactivity screening
Negative control in structure-reactivity studies
Attenuated ring activation (2,6-pattern)
Comparative reactivity vs. 2,4-isomer
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